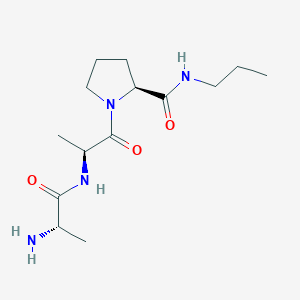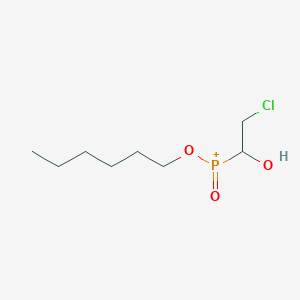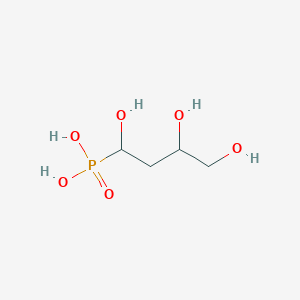
Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate is an organic compound with the molecular formula C11H22O4 and a molecular weight of 218.29 g/mol . This compound is a derivative of butanoic acid and is characterized by the presence of ethoxyethoxy and ethyl groups attached to the butanoate backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate typically involves the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid as a catalyst . The reaction is carried out under controlled temperature conditions, usually between 5°C and 10°C, to ensure the formation of the desired product. The mixture is then quenched with potassium carbonate, dried, and purified through distillation under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is typically obtained through distillation and purification processes to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mécanisme D'action
The mechanism of action of Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. Its effects are mediated through interactions with cellular components, influencing biochemical pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate can be compared with similar compounds such as:
Propanoic acid, 3-ethoxy-, ethyl ester: This compound has a similar ester structure but differs in the length and branching of the carbon chain.
Butanoic acid, 3-(1-ethoxyethoxy)-2-methyl-, ethyl ester: This compound is closely related but has a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for various applications.
Propriétés
Numéro CAS |
87519-08-2 |
|---|---|
Formule moléculaire |
C12H24O4 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate |
InChI |
InChI=1S/C12H24O4/c1-6-11(12(13)15-8-3)9(4)16-10(5)14-7-2/h9-11H,6-8H2,1-5H3 |
Clé InChI |
DDCSLOHSGBTXRS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)OC(C)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


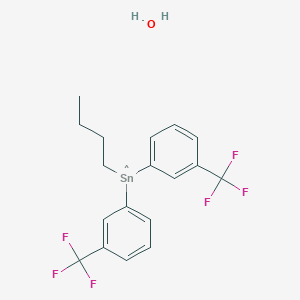
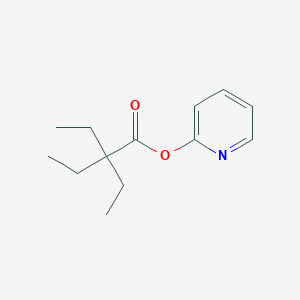
![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14403169.png)
![3H-Indolium, 1-methyl-3-[(3-methyl-2(3H)-thiazolylidene)hydrazono]-2-phenyl-, acetate](/img/structure/B14403175.png)

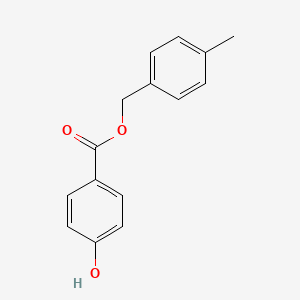
![4-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B14403191.png)
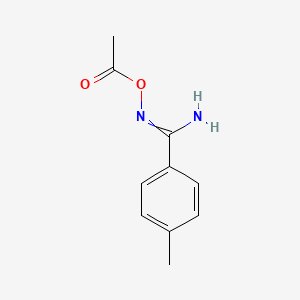

![3-[1-(Piperidin-1-yl)ethylidene]oxolan-2-one](/img/structure/B14403203.png)
